molecular formula C50H71N11O12S2 B10839049 [Mpa1, D-Tyr(Et)2, D-Tic7]OT

[Mpa1, D-Tyr(Et)2, D-Tic7]OT

Cat. No.: B10839049
M. Wt: 1082.3 g/mol
InChI Key: XCBFBYRYXJOIRC-ABNDKVESSA-N
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Description

[Mpa1, D-Tyr(Et)2, D-Tic7]OT is a synthetic analogue of oxytocin, a neurohypophyseal peptide hormone. This compound is a modified version of oxytocin, incorporating specific amino acid substitutions to alter its biological activity. It is primarily used in scientific research to study the effects of oxytocin and its analogues on various biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Mpa1, D-Tyr(Et)2, D-Tic7]OT involves the incorporation of deamino β-mercaptopropionic acid, D-tyrosine ethyl ester, and D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid into the oxytocin peptide sequence. The process typically involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of protected amino acids to a growing peptide chain. The reaction conditions include the use of coupling reagents such as HBTU or DIC, and deprotection steps using TFA .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the SPPS process. This includes optimizing reaction conditions to ensure high yield and purity, and employing large-scale peptide synthesizers. Purification is typically achieved through high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

[Mpa1, D-Tyr(Et)2, D-Tic7]OT can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[Mpa1, D-Tyr(Et)2, D-Tic7]OT is used extensively in scientific research, particularly in the fields of:

    Chemistry: Studying the structure-activity relationships of oxytocin analogues.

    Biology: Investigating the role of oxytocin in various physiological processes, including social behavior and reproduction.

    Medicine: Exploring potential therapeutic applications for conditions such as preterm labor and social anxiety disorders.

    Industry: Developing new peptide-based drugs and therapeutic agents

Mechanism of Action

The mechanism of action of [Mpa1, D-Tyr(Et)2, D-Tic7]OT involves its interaction with the oxytocin receptor, a G protein-coupled receptor (GPCR). Upon binding to the receptor, the compound can either mimic or inhibit the effects of natural oxytocin, depending on its specific modifications. The molecular targets include the oxytocin receptor and related signaling pathways, such as the Gq and Gi protein pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[Mpa1, D-Tyr(Et)2, D-Tic7]OT is unique due to its specific combination of amino acid substitutions, which confer distinct biological properties. These modifications can result in altered receptor binding affinity, agonistic or antagonistic activity, and different pharmacokinetic profiles compared to other oxytocin analogues .

Properties

Molecular Formula

C50H71N11O12S2

Molecular Weight

1082.3 g/mol

IUPAC Name

(3R)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-2-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C50H71N11O12S2/c1-6-28(5)43-49(71)56-33(16-17-39(51)62)45(67)57-36(23-40(52)63)46(68)59-37(26-75-74-19-18-42(65)55-35(47(69)60-43)21-29-12-14-32(15-13-29)73-7-2)50(72)61-25-31-11-9-8-10-30(31)22-38(61)48(70)58-34(20-27(3)4)44(66)54-24-41(53)64/h8-15,27-28,33-38,43H,6-7,16-26H2,1-5H3,(H2,51,62)(H2,52,63)(H2,53,64)(H,54,66)(H,55,65)(H,56,71)(H,57,67)(H,58,70)(H,59,68)(H,60,69)/t28-,33-,34-,35-,36-,37-,38+,43-/m0/s1

InChI Key

XCBFBYRYXJOIRC-ABNDKVESSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CC4=CC=CC=C4C[C@@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CC4=CC=CC=C4CC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Origin of Product

United States

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